Cas no 1499068-28-8 (5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)

5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-785974
- 5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- 1499068-28-8
-
- インチ: 1S/C7H6N4O2/c12-7(13)6-5(9-11-10-6)4-1-2-8-3-4/h1-3,8H,(H,12,13)(H,9,10,11)
- InChIKey: DGXDVUSOQLBDLL-UHFFFAOYSA-N
- ほほえんだ: OC(C1C(C2C=CNC=2)=NNN=1)=O
計算された属性
- せいみつぶんしりょう: 178.04907545g/mol
- どういたいしつりょう: 178.04907545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 94.7Ų
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-785974-1.0g |
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1499068-28-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-4702494-0.25g |
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1499068-28-8 | 95% | 0.25g |
$1235.0 | 2024-05-22 | |
Enamine | EN300-4702494-1.0g |
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1499068-28-8 | 95% | 1.0g |
$1343.0 | 2024-05-22 | |
Enamine | EN300-4702494-0.1g |
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1499068-28-8 | 95% | 0.1g |
$1183.0 | 2024-05-22 | |
Enamine | EN300-4702494-0.05g |
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1499068-28-8 | 95% | 0.05g |
$1129.0 | 2024-05-22 | |
Enamine | EN300-4702494-2.5g |
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1499068-28-8 | 95% | 2.5g |
$2631.0 | 2024-05-22 | |
Enamine | EN300-4702494-0.5g |
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1499068-28-8 | 95% | 0.5g |
$1289.0 | 2024-05-22 | |
Enamine | EN300-4702494-10.0g |
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1499068-28-8 | 95% | 10.0g |
$5774.0 | 2024-05-22 | |
Enamine | EN300-4702494-5.0g |
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid |
1499068-28-8 | 95% | 5.0g |
$3894.0 | 2024-05-22 |
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献
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1. Book reviews
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報
Recent Advances in the Study of 5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1499068-28-8)
The compound 5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1499068-28-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic scaffold combines a pyrrole ring with a 1,2,3-triazole moiety, offering a versatile platform for drug discovery and development. Recent studies have explored its utility as a building block for novel bioactive molecules, particularly in the context of enzyme inhibition and targeted therapy.
A 2023 study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of derivatives of 5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid against a panel of kinases implicated in cancer progression. The researchers employed structure-activity relationship (SAR) analysis to optimize the compound's potency, achieving nanomolar inhibition against specific kinase targets. Molecular docking studies revealed that the triazole-carboxylic acid moiety plays a critical role in binding to the ATP pocket of the kinases, while the pyrrole ring contributes to hydrophobic interactions with the enzyme's active site.
In another recent development, a team from the University of Cambridge reported the use of 1499068-28-8 as a key intermediate in the synthesis of PROTACs (Proteolysis Targeting Chimeras). The compound's ability to form stable interactions with both E3 ubiquitin ligases and target proteins made it an ideal candidate for this emerging therapeutic strategy. The study, published in Nature Chemical Biology, demonstrated successful degradation of oncogenic proteins in vitro and in vivo, highlighting the compound's potential in targeted protein degradation therapies.
Pharmacokinetic studies of 5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid derivatives have shown promising results regarding their metabolic stability and oral bioavailability. A 2024 paper in Drug Metabolism and Disposition reported that modifications at the carboxylic acid position significantly improved the compounds' plasma half-life without compromising their target engagement. These findings suggest that the scaffold may be suitable for developing orally administered small-molecule drugs.
The compound has also found applications in chemical biology as a fluorescent probe. Researchers at MIT recently developed a series of 1499068-28-8-based probes that exhibit environment-sensitive fluorescence, enabling real-time monitoring of protein conformational changes. This application, detailed in ACS Chemical Biology, represents an innovative use of the scaffold beyond traditional drug discovery.
Ongoing clinical trials are investigating derivatives of 5-(1H-pyrrol-3-yl)-1H-1,2,3-triazole-4-carboxylic acid as potential treatments for inflammatory diseases and certain cancers. Preliminary results from Phase I studies indicate good tolerability and dose-dependent pharmacological effects. As research continues, this versatile scaffold is expected to yield additional therapeutic candidates with improved efficacy and safety profiles.
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